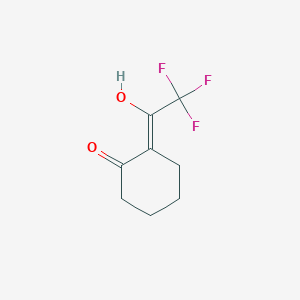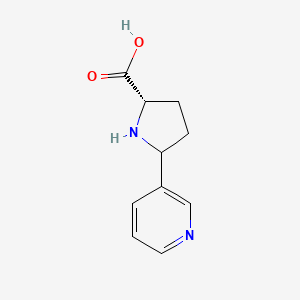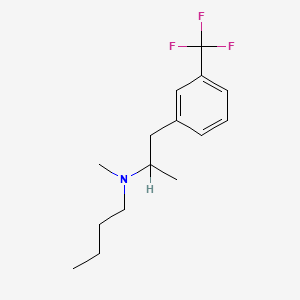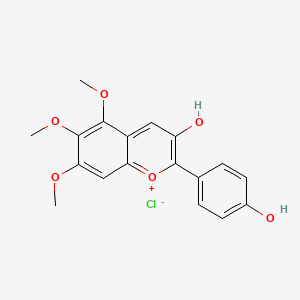
3,4'-Dihydroxy-5,6,7-trimethoxyflavylium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups attached to a flavylium core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4’-dihydroxyflavone and methoxybenzaldehyde.
Methoxylation: The hydroxyl groups on the flavone are selectively methoxylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Formation of Flavylium Core: The methoxylated intermediate is then subjected to acidic conditions to form the flavylium core. This step often involves the use of hydrochloric acid or sulfuric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The flavylium core can be reduced to form dihydroflavylium derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavylium compounds.
Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.
科学的研究の応用
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color.
作用機序
The mechanism of action of 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
類似化合物との比較
Similar Compounds
3’,5-Dihydroxy-3,4’,7-trimethoxyflavone: Similar structure but with different positions of hydroxyl and methoxy groups.
3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone: Contains additional methoxy groups compared to 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride.
Cirsilineol (5,4’-dihydroxy-6,7,3’-trimethoxyflavone): Another flavonoid with similar functional groups but different core structure.
Uniqueness
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of flavonoid chemistry.
特性
分子式 |
C18H17ClO6 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-5,6,7-trimethoxychromenylium-3-ol;chloride |
InChI |
InChI=1S/C18H16O6.ClH/c1-21-15-9-14-12(17(22-2)18(15)23-3)8-13(20)16(24-14)10-4-6-11(19)7-5-10;/h4-9H,1-3H3,(H-,19,20);1H |
InChIキー |
IFSIZBIMZFPLKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=[O+]C(=C(C=C2C(=C1OC)OC)O)C3=CC=C(C=C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
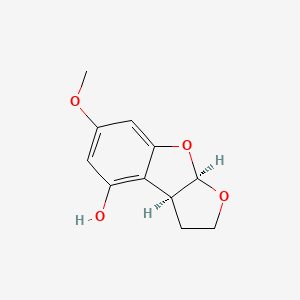
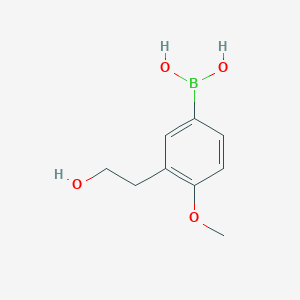
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)

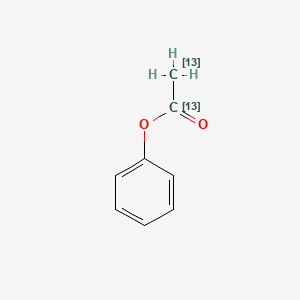

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
